1-(Benzylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine
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Overview
Description
1-(Benzylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzylsulfonyl group and a 2,4,5-trimethoxybenzyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-(Benzylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting the piperazine derivative with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2,4,5-Trimethoxybenzyl Group: The final step involves the reaction of the intermediate compound with 2,4,5-trimethoxybenzyl chloride under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Benzylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfonyl or trimethoxybenzyl groups can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include bases, acids, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Benzylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine can be compared with other similar compounds, such as:
1-(Benzylsulfonyl)piperazine: Lacks the 2,4,5-trimethoxybenzyl group, which may result in different chemical and biological properties.
4-(2,4,5-Trimethoxybenzyl)piperazine:
1-(Benzylsulfonyl)-4-(methoxybenzyl)piperazine: Contains a methoxybenzyl group instead of the trimethoxybenzyl group, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in the presence of both the benzylsulfonyl and 2,4,5-trimethoxybenzyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28N2O5S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2O5S/c1-26-19-14-21(28-3)20(27-2)13-18(19)15-22-9-11-23(12-10-22)29(24,25)16-17-7-5-4-6-8-17/h4-8,13-14H,9-12,15-16H2,1-3H3 |
InChI Key |
YXAKCWVKSMOCMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
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